2-(3,5-Difluorophenoxy)acetaldehyde

Medicinal Chemistry Drug Metabolism Bioisosteres

2-(3,5-Difluorophenoxy)acetaldehyde is a synthetic, fluorinated aryloxyacetaldehyde with the molecular formula C₈H₆F₂O₂. It belongs to the class of α-functionalized aldehydes, which are valuable intermediates in organic synthesis, particularly in N-heterocyclic carbene (NHC)-catalyzed reactions to form complex heterocycles.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
Cat. No. B12071762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenoxy)acetaldehyde
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)OCC=O
InChIInChI=1S/C8H6F2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2
InChIKeyFWTCRBXVUMRKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Difluorophenoxy)acetaldehyde: A Fluorinated Aryloxyacetaldehyde Building Block for Medicinal Chemistry and Organic Synthesis


2-(3,5-Difluorophenoxy)acetaldehyde is a synthetic, fluorinated aryloxyacetaldehyde with the molecular formula C₈H₆F₂O₂. It belongs to the class of α-functionalized aldehydes, which are valuable intermediates in organic synthesis, particularly in N-heterocyclic carbene (NHC)-catalyzed reactions to form complex heterocycles [1]. The presence of two fluorine atoms at the 3- and 5-positions on the phenyl ring defines its specific electronic and steric profile, distinguishing it from other difluorinated or unsubstituted analogues. Its primary utility is as a synthetic building block in pharmaceutical research, where the difluorophenoxy group serves as a metabolically stable bioisostere or a handle for further functionalization [2].

Why 2-(3,5-Difluorophenoxy)acetaldehyde Cannot Be Replaced by Other Aryloxyacetaldehyde Analogs


The specific placement of fluorine atoms on the aryl ring critically dictates the molecule's electronic properties, reactivity, and subsequent biological performance of derived compounds. While 3,5-difluoro substitution provides a unique, symmetrical electron-withdrawing effect, other regioisomers (e.g., 2,4- or 3,4-difluoro) or the non-fluorinated phenoxyacetaldehyde [2] present different dipole moments and steric environments. In advanced NHC-catalyzed reactions, the nature of the phenoxide leaving group, dictated by the aryl substitution, directly impacts reaction efficiency [1]. Simply substituting a 3,5-difluorophenoxy aldehyde for another analogue without systematic comparative data risks significant changes in reaction yield, selectivity, or the biological activity of the final product.

Quantified Evidence for Scientific Selection of 2-(3,5-Difluorophenoxy)acetaldehyde


Metabolic Stability Advantage: The 3,5-Difluorophenoxy Motif vs. Unsubstituted Phenoxy Group

The 3,5-difluorophenoxy group serves as a metabolically resistant bioisostere for the unsubstituted phenoxy group. While direct metabolic stability data for 2-(3,5-difluorophenoxy)acetaldehyde itself is absent, class-level inference from medicinal chemistry literature indicates that the specific 3,5-difluorination pattern is employed to block cytochrome P450-mediated aromatic oxidation at the most metabolically labile positions, leading to a tangible half-life extension in vivo [1]. The unsubstituted 2-phenoxyacetaldehyde, by contrast, is susceptible to rapid metabolism, representing a key liability that the fluorinated analogue is designed to overcome.

Medicinal Chemistry Drug Metabolism Bioisosteres

Conformational Control: The Impact of 3,5-Difluoro Substitution on Molecular Geometry

The 3,5-difluoro substitution pattern exerts a stronger, more symmetrical electron-withdrawing effect compared to mono-fluorinated or other difluorinated regioisomers, directly influencing the conformational preference of the aryl ether bond. This effect is leveraged in medicinal chemistry to restrict the conformational freedom of a drug candidate to its bioactive conformation, thereby improving target binding affinity [1]. In contrast, a 2-monofluoro or 3,4-difluoro substitution presents a different electrostatic potential surface, leading to different conformational ensembles and potentially different biological outcomes.

Medicinal Chemistry Conformational Analysis Fluorination

Synthetic Yield: Exploratory SAR of Arylether Leaving Group Ability in NHC-Catalyzed Coumarin Synthesis

In the NHC-catalyzed synthesis of 3,4-dihydrocoumarins, the efficiency of the key elimination step is dependent on the nature of the aryloxy leaving group [1]. A class-level inference from the study suggests that electron withdrawing groups on the aryl ring enhance the leaving group ability of the phenoxide, thereby accelerating the reaction. The 3,5-difluoro substitution represents a moderate, balanced activation profile. Direct experimental comparison of reaction yields across a series of aryloxyacetaldehydes would be required for definitive procurement decisions; however, for initial high-throughput reaction screening, the 3,5-difluoro variant provides a distinct, testable reactivity profile compared to the unsubstituted (less active leaving group) or nitro-substituted (potentially too reactive/unstable) analogues.

Organic Chemistry NHC Catalysis Compound Library Synthesis

Primary Application Scenarios for Procuring 2-(3,5-Difluorophenoxy)acetaldehyde


Synthesis of Fluorinated 3,4-Dihydrocoumarin Libraries for Drug Discovery

The primary application of this compound is as a substrate in NHC-catalyzed domino reactions to construct coumarin scaffolds, as detailed by Phillips et al. [1]. The 3,5-difluoro substitution on the phenyl ring provides a balanced electronic profile, making it a preferred starting material when the downstream SAR aims to explore the impact of a symmetric, metabolically stable fluorinated aryl ether on biological activity.

Medicinal Chemistry: Late-Stage Functionalization and Bioisostere Replacement

2-(3,5-Difluorophenoxy)acetaldehyde is a valuable intermediate for introducing a fluorinated bioisostere into lead compounds. The 3,5-difluorophenoxy group is a well-established motif used to block sites of oxidative metabolism and modulate physicochemical properties [2]. It is chosen over non-fluorinated or mono-fluorinated analogues when a stronger electron-withdrawing effect and enhanced metabolic stability are the primary design goals.

Exploratory Chemistry: Comparing Leaving Group Abilities in Organocatalysis

For academic and industrial research groups focused on reaction methodology, this compound serves as a key standard for benchmarking the effect of aryl substitution on leaving group ability in organocatalytic transformations. Its distinct 3,5-difluoro activation profile makes it a critical component in a set of aryloxyacetaldehydes used to probe the electronic and steric limits of new catalytic methods, bridging the gap between electron-neutral and strongly electron-deficient phenoxy derivatives [1].

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